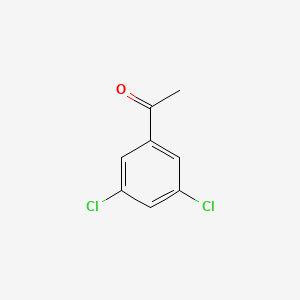

3',5'-Dichloroacetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dichlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMBBKVZFUHCJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374147 | |

| Record name | 3',5'-Dichloroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14401-72-0 | |

| Record name | 3',5'-Dichloroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,5-Dichloro-phenyl)-ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of 3',5'-Dichloroacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways to 3',5'-dichloroacetophenone, a key intermediate in the development of pharmaceuticals, agrochemicals, and other specialty organic compounds.[1] The document details the core reaction mechanisms, provides in-depth experimental protocols, and presents quantitative data to facilitate reproducible and optimized synthesis.

Core Synthesis and Mechanism: Friedel-Crafts Acylation

The most prevalent and industrially significant method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-dichlorobenzene (B1664543). This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring using an acylating agent in the presence of a Lewis acid catalyst.[2][3]

The reaction proceeds via the formation of a highly electrophilic acylium ion. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates with the acylating agent, such as acetyl chloride or acetic anhydride, to generate the acylium ion. This electrophile is then attacked by the electron-rich π-system of the 1,3-dichlorobenzene ring. The directing effects of the two chlorine atoms on the aromatic ring favor the substitution at the C-5 position, leading to the formation of the desired this compound. Subsequent deprotonation of the arenium ion intermediate restores the aromaticity of the ring.[3][4]

Signaling Pathway Diagram

References

An In-depth Technical Guide to 3',5'-Dichloroacetophenone (CAS: 14401-72-0) for Researchers and Drug Development Professionals

Introduction

3',5'-Dichloroacetophenone, with the CAS number 14401-72-0, is a halogenated aromatic ketone that serves as a versatile intermediate in organic synthesis.[1] Its chemical structure, featuring a dichlorinated phenyl ring attached to an acetyl group, makes it a valuable building block for the synthesis of a variety of more complex molecules.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis and purification protocols, analytical methods, and its emerging role in drug discovery, particularly as a scaffold for the development of novel kinase inhibitors.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid or crystalline powder.[1] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 14401-72-0 | [1] |

| Molecular Formula | C₈H₆Cl₂O | [1] |

| Molecular Weight | 189.04 g/mol | [1] |

| Appearance | Colorless to light yellow liquid or crystalline powder | [1] |

| Melting Point | 26 °C | [2] |

| Boiling Point | 107 °C | [3] |

| Density | 1.304 g/cm³ | [3] |

| Solubility | Soluble in ethyl acetate (B1210297), chloroform, and benzene. | [3] |

| Synonyms | 1-(3,5-Dichlorophenyl)ethanone, 1-Acetyl-3,5-dichlorobenzene | [1] |

Synthesis and Purification

The most common method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-dichlorobenzene (B1664543). This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the aromatic ring using an acylating agent in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

1,3-Dichlorobenzene

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (DCM) or another suitable inert solvent

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel, suspend anhydrous aluminum chloride in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath.

-

Slowly add acetyl chloride, dissolved in dichloromethane, to the stirred suspension via the addition funnel. The reaction is exothermic, and the temperature should be maintained below 10 °C.

-

After the addition of acetyl chloride is complete, add 1,3-dichlorobenzene dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete (monitored by TLC or GC-MS).

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent.

Analytical Methods

The identity and purity of this compound can be confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and identifying any byproducts from the synthesis. A typical method would involve a capillary column (e.g., HP-5MS) with a temperature program to separate the components, followed by mass spectrometry for detection and identification based on the fragmentation pattern.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (around 2.6 ppm) and signals in the aromatic region corresponding to the protons on the dichlorinated phenyl ring.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon (around 196 ppm), the methyl carbon, and distinct signals for the aromatic carbons, with the carbon atoms attached to chlorine atoms showing characteristic shifts.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. There will also be absorption bands corresponding to C-H stretching and bending of the aromatic ring and the methyl group, as well as C-Cl stretching vibrations.

Role in Drug Discovery: Inhibition of Pyruvate (B1213749) Dehydrogenase Kinase 1 (PDHK1)

Recent research has highlighted the potential of dichloroacetophenone (DAP) derivatives as potent inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDHK1).[3][4][5][6][7][8][9][10][[“]][12] PDHK1 is a key enzyme in cellular metabolism that is often overexpressed in cancer cells, including non-small-cell lung cancer (NSCLC).[3][13][14] By inhibiting the pyruvate dehydrogenase complex (PDC), PDHK1 promotes a shift towards glycolysis even in the presence of oxygen (the Warburg effect), which is a hallmark of cancer metabolism.[15][16]

Inhibition of PDHK1 by DAP analogs can reverse this metabolic switch, leading to reduced cancer cell proliferation and survival.[3][9] This makes this compound a valuable scaffold for the design and synthesis of novel anticancer agents.

PDHK1 Signaling Pathway

The following diagram illustrates the central role of PDHK1 in cellular metabolism and how its inhibition can impact cancer cells.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound or its analogs against PDHK1. Specific details may need to be optimized based on the available reagents and instrumentation.

Materials:

-

Recombinant human PDHK1 enzyme

-

Pyruvate Dehydrogenase Complex (PDC) E1 component (substrate)

-

ATP (adenosine triphosphate)

-

This compound (or test compound) dissolved in DMSO

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in the kinase assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the PDHK1 enzyme and the PDC E1 substrate to their optimal concentrations in the kinase assay buffer.

-

Reaction Setup: In the wells of the assay plate, add the following in order:

-

Test compound dilution (or DMSO for control wells).

-

PDHK1 enzyme solution.

-

Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the enzyme.

-

-

Initiate Kinase Reaction: Add the ATP and PDC E1 substrate mixture to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).

-

Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Luminescence Detection: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Measure the luminescence signal using a plate reader. The light output is proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Experimental Workflow Diagram

The following diagram outlines the general workflow for screening and characterizing kinase inhibitors.

Conclusion

This compound is a readily accessible and synthetically versatile molecule with significant potential as a foundational structure in medicinal chemistry. Its role as a precursor to potent PDHK1 inhibitors underscores its importance in the development of novel anticancer therapeutics. This technical guide provides researchers and drug development professionals with essential information on its properties, synthesis, analysis, and a key biological application, thereby facilitating its use in further research and development endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Dichloroacetophenone-Based PDHK1 Inhibitors as Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Novel Dichloroacetophenone-Based PDHK1 Inhibitors as Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, biological evaluation and structure-activity relationship of novel dichloroacetophenones targeting pyruvate dehydrogenase kinases with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. consensus.app [consensus.app]

- 12. tandfonline.com [tandfonline.com]

- 13. Inhibition of pyruvate dehydrogenase kinase 1 enhances the anti-cancer effect of EGFR tyrosine kinase inhibitors in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Combined inhibition of pyruvate dehydrogenase kinase 1 and hexokinase 2 induces apoptsis in non-small cell lung cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Targeting pyruvate dehydrogenase kinase signaling in the development of effective cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3',5'-Dichloroacetophenone for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3',5'-dichloroacetophenone, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed summary of its characteristics, spectral data, and relevant experimental protocols. All quantitative data is presented in structured tables for ease of reference, and a detailed experimental workflow for its synthesis is provided.

Introduction

This compound, with the CAS number 14401-72-0, is an organic compound belonging to the acetophenone (B1666503) family. Its structure is characterized by a phenyl ring substituted with two chlorine atoms at the 3' and 5' positions relative to the acetyl group.[1] This substitution pattern imparts specific reactivity and properties to the molecule, making it a valuable building block in organic synthesis. It is widely utilized as an intermediate in the production of pharmaceuticals, particularly analgesics and anti-inflammatory drugs, as well as in the formulation of certain pesticides.[2] Its role in chemical biology as a reagent in various assays is also recognized, highlighting its versatility in both synthetic and analytical chemistry.[2]

Physical and Chemical Properties

This compound is typically a colorless to light yellow liquid or crystalline powder with a distinct aromatic odor.[1] It is soluble in organic solvents such as ethyl acetate, chloroform, and benzene (B151609).[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 1-(3,5-dichlorophenyl)ethanone | [4] |

| Synonyms | 1-Acetyl-3,5-dichlorobenzene, 3,5-Dichlorophenyl methyl ketone | [1] |

| CAS Number | 14401-72-0 | [4] |

| Molecular Formula | C₈H₆Cl₂O | [4] |

| Molecular Weight | 189.04 g/mol | [4] |

| Appearance | Colorless to light yellow liquid or crystalline powder | [1] |

| Odor | Aromatic | [3] |

| Melting Point | 26 °C | [3] |

| Boiling Point | 107 °C | [3] |

| Density | 1.304 g/cm³ | [3] |

| Solubility | Soluble in ethyl acetate, chloroform, benzene | [3] |

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

¹H NMR Spectroscopy

The experimental ¹H NMR data for this compound was not explicitly available in the searched literature. The following are predicted values and should be confirmed with experimental data.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.6 | Singlet | 3H | -CH₃ |

| ~7.6 | Triplet | 1H | Ar-H (at C4') |

| ~7.8 | Doublet | 2H | Ar-H (at C2', C6') |

¹³C NMR Spectroscopy

The experimental ¹³C NMR data for this compound was not explicitly available in the searched literature. The following are predicted values and should be confirmed with experimental data.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~26.7 | -CH₃ |

| ~126.8 | Ar-C (at C2', C6') |

| ~133.0 | Ar-C (at C4') |

| ~135.5 | Ar-C (Cl-substituted) |

| ~140.0 | Ar-C (C=O substituted) |

| ~195.8 | C=O |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3090 | Weak | Aromatic C-H stretch |

| ~1690 | Strong | Carbonyl (C=O) stretch |

| ~1570, ~1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~850 | Strong | C-Cl stretch |

| ~750 | Strong | Out-of-plane C-H bending |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the palladium-catalyzed acylation of a di-substituted benzene derivative. The following protocol is based on a reported procedure.

Materials:

-

3,5-Dichloroiodobenzene

-

Acetic anhydride (B1165640)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

N-ethyl-N,N-diisopropylamine

-

Lithium chloride (LiCl)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

Procedure:

-

In a 500 ml round-bottomed flask, dissolve 3,5-dichloroiodobenzene (37.0 g, 136 mmol), Pd₂(dba)₃ (1.5 g, 1.6 mmol), and lithium chloride (29.0 g, 682 mmol) in 100 ml of DMF.

-

To this solution, add acetic anhydride (64.0 ml) and N-ethyl-N,N-diisopropylamine (47.0 ml).

-

Heat the reaction mixture to 100°C and maintain this temperature for the duration of the reaction (approximately 8 hours).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Add water to the reaction mixture to quench the reaction.

-

Extract the product with ethyl acetate.

-

Purify the crude product by column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane).

-

The final product, 1-(3,5-dichlorophenyl)ethanone, is obtained after evaporation of the solvent.

Mandatory Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the synthesis of this compound as described in the experimental protocol.

Caption: Synthesis workflow for this compound.

Logical Relationship of Applications

This diagram shows the relationship between this compound and its primary application areas.

Caption: Applications of this compound.

Conclusion

This compound is a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This guide has provided a detailed summary of its physical, chemical, and spectral properties, along with a practical synthesis protocol. The information presented herein is intended to be a valuable resource for scientists and researchers engaged in drug discovery and development, as well as other areas of chemical synthesis. Further experimental investigation is recommended to confirm the predicted spectral data.

References

- 1. Acetophenone, 3'-chloro- [webbook.nist.gov]

- 2. Conformations of 3,5-dichloroanisole and 3,5-dibromoacetophenone determined from 1H nuclear magnetic resonance spectra of nematic solutions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound | C8H6Cl2O | CID 2758058 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3',5'-Dichloroacetophenone: Molecular Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3',5'-dichloroacetophenone, a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This document details its molecular structure, physicochemical properties, spectroscopic data, synthesis protocols, and its role in the development of therapeutic agents and other commercially important compounds.

Molecular Structure and Chemical Formula

This compound, with the IUPAC name 1-(3,5-dichlorophenyl)ethanone, is an aromatic ketone. Its structure consists of an acetophenone (B1666503) core where the phenyl ring is substituted with two chlorine atoms at the 3' and 5' positions.

Molecular Formula: C₈H₆Cl₂O

Chemical Structure:

SMILES: CC(=O)C1=CC(=CC(=C1)Cl)Cl[1]

InChI: InChI=1S/C8H6Cl2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,1H3[2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is crucial for its identification, purification, and application in various chemical reactions.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 14401-72-0 | [1] |

| Molecular Weight | 189.04 g/mol | [1] |

| Appearance | Colorless to light yellow liquid or crystalline powder | [3] |

| Melting Point | 26 °C | [1] |

| Boiling Point | 107 °C | [1] |

| Density | 1.304 g/cm³ | [1] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy (Predicted): The proton NMR spectrum is expected to show a singlet for the methyl protons and two distinct signals for the aromatic protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.6 | Singlet | 3H | -COCH₃ |

| ~7.6 | Triplet | 1H | H-4' |

| ~7.8 | Doublet | 2H | H-2', H-6' |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy (Predicted): The carbon-13 NMR spectrum will display characteristic peaks for the carbonyl carbon, the methyl carbon, and the aromatic carbons.

| Chemical Shift (ppm) | Assignment |

| ~26 | -COCH₃ |

| ~127 | C-4' |

| ~131 | C-2', C-6' |

| ~135 | C-3', C-5' |

| ~140 | C-1' |

| ~196 | C=O |

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns for acetophenones. Due to the presence of two chlorine atoms, isotopic peaks for M, M+2, and M+4 will be observed.

| m/z | Interpretation |

| 188/190/192 | Molecular ion peak ([M]⁺) with isotopic pattern for two chlorines |

| 173/175/177 | Loss of a methyl group ([M-CH₃]⁺) |

| 111/113 | Dichlorophenyl cation ([C₆H₃Cl₂]⁺) |

| 75 | Further fragmentation |

FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum provides information about the functional groups present in the molecule.[4]

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-3100 | C-H stretching (aromatic) |

| ~2900-3000 | C-H stretching (aliphatic) |

| ~1690 | C=O stretching (ketone) |

| ~1570, 1450 | C=C stretching (aromatic ring) |

| ~800-900 | C-Cl stretching |

Synthesis of this compound

The most common and industrially relevant method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-dichlorobenzene (B1664543).

Friedel-Crafts Acylation of 1,3-Dichlorobenzene

This electrophilic aromatic substitution reaction involves the reaction of 1,3-dichlorobenzene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).

Reaction Scheme:

Figure 1: Synthesis of this compound via Friedel-Crafts Acylation.

Experimental Protocol: Friedel-Crafts Acylation

The following is a general laboratory-scale protocol for the synthesis of this compound.

Materials:

-

1,3-Dichlorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl, concentrated)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add 1,3-dichlorobenzene (1.0 eq) to the dropping funnel and add it dropwise to the stirred suspension.

-

Add acetyl chloride (1.05 eq) to the dropping funnel and add it dropwise to the reaction mixture at a rate that maintains the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent.

Applications in Drug Development and Agrochemicals

This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its dichloro-substituted phenyl ring is a common motif in many pharmaceutical and agrochemical compounds.

Pharmaceutical Intermediates

This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of analgesics and anti-inflammatory drugs.[3][5] The structural framework of this compound is utilized to construct more complex molecules with desired pharmacological activities.

A significant application is in the synthesis of veterinary drugs. For instance, the derivative 3',5'-dichloro-2,2,2-trifluoroacetophenone (B156584) is a key intermediate in the production of isoxazoline (B3343090) ectoparasiticides such as Fluralaner, Lotilaner, and Afoxolaner, which are used to control flea and tick infestations in companion animals.[6]

Furthermore, the related compound, 4-amino-3,5-dichloroacetophenone, is an intermediate in the synthesis of the bronchodilator drug Clenbuterol.[7]

Agrochemical Intermediates

In the agrochemical sector, this compound and its derivatives are employed in the formulation of certain pesticides.[5] The presence of the dichlorophenyl group can enhance the efficacy and selectivity of the final active ingredient.

Logical Workflow for Synthesis and Application

The following diagram illustrates the logical workflow from starting materials to the final applications of this compound.

Figure 2: Workflow from Synthesis to Application of this compound.

Conclusion

This compound is a chemical compound of significant industrial importance, primarily serving as a versatile intermediate in the synthesis of high-value products. Its straightforward preparation via Friedel-Crafts acylation and the reactivity of its functional groups make it an attractive starting material for the development of new pharmaceuticals and agrochemicals. A thorough understanding of its properties and reactivity is essential for researchers and professionals working in the fields of organic synthesis and drug discovery.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C8H6Cl2O | CID 2758058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and application of 3,5-dichloro-4-aminoacetophenone_Chemicalbook [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. chemimpex.com [chemimpex.com]

- 6. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents [patents.google.com]

- 7. 4-Amino-3,5-dichloroacetophenone | 37148-48-4 [chemicalbook.com]

Unveiling the Molecular Architecture: A Spectroscopic Guide to 3',5'-Dichloroacetophenone

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Spectral Analysis of 3',5'-Dichloroacetophenone

This whitepaper provides an in-depth analysis of this compound, a substituted aromatic ketone of significant interest in synthetic chemistry and pharmaceutical research. Through a detailed examination of its Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectra, this guide offers a foundational understanding of its molecular structure and spectroscopic properties. The data and methodologies presented herein are intended to support research and development activities by providing a clear and concise reference for the characterization of this compound.

Introduction

This compound is a chemical intermediate whose utility spans various domains of organic synthesis, including the development of novel pharmaceutical agents. Accurate and thorough characterization of this compound is paramount for its effective application. This guide leverages the power of FTIR and NMR spectroscopy to elucidate the structural features of this compound, providing a detailed interpretation of its spectral data.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrations of its constituent bonds.

Table 1: FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3080 | Weak-Medium | C-H Stretch | Aromatic |

| ~1690 | Strong | C=O Stretch | Ketone |

| ~1570, ~1460 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~870 | Strong | C-H Bend (out-of-plane) | 1,3,5-trisubstituted benzene (B151609) |

| ~750 | Strong | C-Cl Stretch | Aryl Halide |

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.

Interpretation of the FTIR Spectrum

The strong absorption at approximately 1690 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the ketone group.[1] The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring is suggested by the strong out-of-plane C-H bending vibration around 870 cm⁻¹. Finally, the carbon-chlorine bonds give rise to strong absorptions in the fingerprint region, typically around 750 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of this compound are essential for confirming its substitution pattern and overall structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is relatively simple due to the symmetry of the molecule. It exhibits two distinct signals corresponding to the aromatic protons and a singlet for the methyl protons.

Table 2: ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | Doublet (or narrow triplet) | 2H | H-2', H-6' |

| ~7.6 | Triplet (or narrow multiplet) | 1H | H-4' |

| ~2.6 | Singlet | 3H | -CH₃ |

Note: The exact chemical shifts and coupling constants can be influenced by the solvent and the magnetic field strength of the NMR instrument.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 3: ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~196 | C=O |

| ~139 | C-1' |

| ~135 | C-3', C-5' |

| ~133 | C-4' |

| ~127 | C-2', C-6' |

| ~27 | -CH₃ |

Note: These are approximate chemical shifts. Actual values may vary.

Experimental Protocols

FTIR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR)

A small amount of solid this compound is placed directly onto the ATR crystal.[2] Pressure is applied to ensure good contact between the sample and the crystal.[2] The spectrum is then recorded. This method requires minimal sample preparation.[2]

Sample Preparation (KBr Pellet Method)

Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[3] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[3] The pellet is placed in the sample holder of the FTIR instrument for analysis.[3]

NMR Spectroscopy

Sample Preparation

Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.[4] The tube is capped and gently agitated to ensure the sample is fully dissolved.[4] The prepared sample is then placed in the NMR spectrometer for analysis.[4]

Visualizations

The following diagrams illustrate the structure of this compound and the general workflows for the spectroscopic analyses.

Caption: Molecular structure of this compound.

Caption: General workflow for FTIR and NMR analysis.

Caption: Predicted ¹H NMR splitting for aromatic protons.

References

solubility of 3',5'-Dichloroacetophenone in organic solvents

An In-depth Technical Guide to the Solubility of 3',5'-Dichloroacetophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to this compound

This compound is a substituted aromatic ketone with the chemical formula C₈H₆Cl₂O. It is a solid at room temperature and is utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] Understanding its solubility in different organic solvents is crucial for its application in chemical reactions, purification processes, and formulation development.

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 14401-72-0 | [2] |

| Molecular Formula | C₈H₆Cl₂O | [2] |

| Molecular Weight | 189.04 g/mol | [2] |

| Melting Point | 26 °C | [2] |

| Boiling Point | 107 °C | [2] |

| Density | 1.304 g/cm³ | [2] |

Qualitative Solubility of this compound

While specific quantitative data is scarce, qualitative information indicates that this compound is soluble in several common organic solvents.

Table of Qualitative Solubility:

| Solvent | Solubility | Reference |

| Ethyl Acetate | Soluble | [1][2] |

| Chloroform | Soluble | [1][2] |

| Benzene (B151609) | Soluble | [1][2] |

This solubility profile is consistent with the general principle of "like dissolves like." this compound is a moderately polar molecule, and its solubility in these solvents can be attributed to favorable intermolecular interactions.

Factors Influencing Solubility

The solubility of this compound in a given organic solvent is governed by a combination of factors related to both the solute and the solvent.

Molecular Structure of this compound

-

Polarity: The presence of the polar carbonyl group (C=O) and the two chlorine atoms imparts a degree of polarity to the molecule. This allows for dipole-dipole interactions with polar solvents.

-

Aromatic Ring: The nonpolar benzene ring is a significant feature of the molecule. This aromatic ring favors interactions with nonpolar or moderately polar aromatic solvents through van der Waals forces and potential π-π stacking.

-

Substituent Effects: The two chlorine atoms are electron-withdrawing groups, which can influence the electron distribution within the aromatic ring and the polarity of the molecule, thereby affecting its interaction with solvent molecules.

Solvent Properties

-

Polarity: Solvents with polarities similar to that of this compound are likely to be effective at dissolving it. A solvent's polarity is often quantified by its dielectric constant.

-

Hydrogen Bonding Capability: this compound can act as a hydrogen bond acceptor at the carbonyl oxygen. Protic solvents (those that can donate a hydrogen bond, e.g., alcohols) may exhibit enhanced solubility due to this interaction.

-

Dispersion Forces: Nonpolar solvents will primarily interact with the nonpolar aromatic ring of this compound through London dispersion forces.

Temperature

For most solid solutes dissolving in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces within the solvent.

Pressure

For solid and liquid solutes, the effect of pressure on solubility is generally negligible.

Caption: Logical relationship of factors affecting solubility.

Experimental Protocols for Solubility Determination

A standardized experimental protocol is essential for obtaining reliable and reproducible solubility data. The following outlines a general method for determining the solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm PTFE)

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Detailed Methodology

-

Preparation: Prepare saturated solutions by adding an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered aliquot with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analysis: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature using the following formula:

Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

Conclusion

While quantitative solubility data for this compound in organic solvents is not widely published, a qualitative understanding of its solubility, combined with a theoretical appreciation of the influencing factors, provides a strong foundation for its practical application. The compound is generally soluble in moderately polar organic solvents such as ethyl acetate, chloroform, and benzene. For applications requiring precise solubility values, the experimental protocols detailed in this guide can be employed to generate reliable data. This information is critical for the effective use of this compound in research, development, and manufacturing processes within the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to the Synthesis of 3',5'-Dichloroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 3',5'-dichloroacetophenone, a key intermediate in the development of pharmaceuticals and other specialty chemicals.[1] The document details various starting materials and their respective synthetic pathways, offering in-depth experimental protocols and quantitative data to facilitate reproducible and efficient synthesis.

Core Synthetic Strategies

The synthesis of this compound can be achieved through several strategic approaches, each with its own set of advantages and considerations. The most prominent methods include:

-

Palladium-Catalyzed Acylation: This modern approach utilizes a palladium catalyst to couple a di-substituted benzene (B151609) ring with an acetylating agent.

-

Friedel-Crafts Acylation: A classic and widely used method for the acylation of aromatic compounds.

-

Grignard Reagent-based Synthesis: This pathway involves the formation of an organometallic intermediate, which then reacts with an acetylating agent.

-

From Carboxylic Acid Derivatives: A multi-step process that begins with the corresponding dichlorobenzoic acid.

This guide will now delve into the specifics of each of these synthetic routes.

Palladium-Catalyzed Acylation of 3,5-Dichloroiodobenzene

This method provides a direct route to this compound from 3,5-dichloroiodobenzene and acetic anhydride (B1165640), facilitated by a palladium catalyst.

Quantitative Data

| Starting Material | Reagents | Catalyst | Solvent | Temperature | Time | Yield |

| 3,5-Dichloroiodobenzene | Acetic anhydride, N-ethyl diisopropylamine (B44863), Lithium chloride | Tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) | DMF | 100°C | 8 h | ~31% |

Experimental Protocol[2]

-

In a 500 ml round-bottomed flask, dissolve 3,5-dichloroiodobenzene (37.0 g, 136 mmol), tris(dibenzylideneacetone)dipalladium(0) (1.5 g, 1.6 mmol), and lithium chloride (29.0 g, 682 mmol) in 100 ml of N,N-dimethylformamide (DMF).

-

To the reaction mixture, add acetic anhydride (64.0 ml) and N-ethyl diisopropylamine (47.0 ml).

-

Heat the reaction mixture to 100°C for 8 hours.

-

After completion of the reaction, as monitored by an appropriate technique (e.g., TLC or GC), cool the mixture to room temperature and add water.

-

Extract the product with ethyl acetate (B1210297).

-

The combined organic layers are then purified by column chromatography using ethyl acetate as the eluent to yield this compound (8 g).[2]

Reaction Pathway

Friedel-Crafts Acylation of 1,3-Dichlorobenzene (B1664543)

The Friedel-Crafts acylation is a fundamental reaction in organic synthesis for attaching an acyl group to an aromatic ring.[3][4] In this case, 1,3-dichlorobenzene is reacted with an acetylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst, typically aluminum chloride.[5][6]

Quantitative Data

| Starting Material | Acylating Agent | Catalyst | Solvent | Temperature | Yield |

| 1,3-Dichlorobenzene | Acetyl chloride | Aluminum chloride (AlCl₃) | Methylene (B1212753) chloride | 0°C to RT | Variable |

Experimental Protocol[5][6]

-

Set up a flame-dried, three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

To the flask, add anhydrous aluminum chloride (1.1 equivalents) and methylene chloride.

-

Cool the mixture to 0°C in an ice/water bath.

-

Prepare a solution of acetyl chloride (1.1 equivalents) in methylene chloride and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred aluminum chloride suspension over 10 minutes.

-

Prepare a solution of 1,3-dichlorobenzene (1.0 equivalent) in methylene chloride and add it to the dropping funnel. Add this solution dropwise to the reaction mixture.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 15 minutes.

-

Carefully and slowly pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid with stirring.

-

Transfer the mixture to a separatory funnel and collect the organic layer.

-

Extract the aqueous layer with methylene chloride.

-

Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product, which can be further purified by distillation or recrystallization.

Logical Workflow

Synthesis via a Grignard Reagent

This synthetic route involves the initial formation of a Grignard reagent from a 3,5-dichlorohalobenzene, followed by its reaction with an acetylating agent. 1-Bromo-3,5-dichlorobenzene (B43179) is a suitable starting material for the preparation of the Grignard reagent.[7]

Quantitative Data

| Starting Material | Reagents | Solvent | Temperature | Yield |

| 1-Bromo-3,5-dichlorobenzene | Magnesium turnings, Acetyl chloride | Anhydrous THF | Reflux | Variable |

Experimental Protocol

Part 1: Preparation of 3,5-Dichlorophenylmagnesium Bromide [7]

-

Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and a nitrogen inlet.

-

Add magnesium turnings (1.1 equivalents) to the flask and briefly heat under a stream of nitrogen, then allow to cool.

-

Add anhydrous tetrahydrofuran (B95107) (THF) to the magnesium.

-

Dissolve 1-bromo-3,5-dichlorobenzene (1.0 equivalent) in anhydrous THF and add this solution to the dropping funnel.

-

Add a small portion of the halide solution to the magnesium suspension to initiate the reaction (initiation can be aided by a small crystal of iodine and gentle warming).

-

Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at reflux for an additional 1-2 hours.

Part 2: Reaction with Acetyl Chloride [8]

-

Cool the freshly prepared Grignard reagent to 0°C in an ice/water bath.

-

Prepare a solution of acetyl chloride (1.0 equivalent) in anhydrous THF.

-

Add the acetyl chloride solution dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

Note: Using an excess of the Grignard reagent can lead to the formation of a tertiary alcohol as a byproduct.[9]

Signaling Pathway of Grignard Synthesis

Synthesis from 3,5-Dichlorobenzoic Acid

This two-step approach first involves the conversion of 3,5-dichlorobenzoic acid to its more reactive acid chloride derivative, 3,5-dichlorobenzoyl chloride. This intermediate is then converted to the target acetophenone.

Quantitative Data

| Starting Material | Reagents (Step 1) | Reagents (Step 2) | Overall Yield |

| 3,5-Dichlorobenzoic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride | Organocuprate (e.g., Lithium dimethylcuprate) | Variable |

Experimental Protocol

Step 1: Synthesis of 3,5-Dichlorobenzoyl Chloride [10]

-

In a round-bottomed flask equipped with a reflux condenser and a gas outlet to neutralize HCl, place 3,5-dichlorobenzoic acid (1.0 equivalent).

-

Add thionyl chloride (an excess, e.g., 2-3 equivalents) and a catalytic amount of DMF.

-

Heat the mixture to reflux until the evolution of HCl and SO₂ gases ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 3,5-dichlorobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Conversion to this compound

A common method for this conversion is the reaction with an organocuprate reagent, such as lithium dimethylcuprate.

-

Prepare lithium dimethylcuprate in situ by adding two equivalents of methyllithium (B1224462) to one equivalent of copper(I) iodide in an ethereal solvent at low temperature (e.g., -78°C) under an inert atmosphere.

-

To this cuprate (B13416276) solution, add the 3,5-dichlorobenzoyl chloride (1.0 equivalent) dropwise, maintaining the low temperature.

-

After the addition, allow the reaction to stir at low temperature for a specified time before warming to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Purify the product by standard methods such as column chromatography.

Logical Relationship of the Two-Step Synthesis

References

- 1. CN105837432A - Novel preparation method of 3,5-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. scribd.com [scribd.com]

- 5. websites.umich.edu [websites.umich.edu]

- 6. public.websites.umich.edu [public.websites.umich.edu]

- 7. benchchem.com [benchchem.com]

- 8. homework.study.com [homework.study.com]

- 9. brainly.in [brainly.in]

- 10. Synthesis and Application of 3,5-Dichlorobenzoyl chloride_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Reactivity and Stability of 3',5'-Dichloroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',5'-Dichloroacetophenone is a halogenated aromatic ketone that serves as a versatile intermediate in the synthesis of a wide range of chemical entities, including pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a dichlorinated phenyl ring attached to an acetyl group, imparts specific reactivity and stability characteristics that are crucial for its handling, storage, and application in synthetic chemistry. The presence of chlorine atoms on the aromatic ring enhances its reactivity and can influence the biological activity of its derivatives.[2]

This technical guide provides a comprehensive overview of the known reactivity and stability of this compound, drawing from available literature and established principles of organic chemistry. It is intended to be a valuable resource for researchers and professionals working with this compound, offering insights into its chemical behavior and providing detailed experimental protocols for its study.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application and study. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₆Cl₂O | [3] |

| Molecular Weight | 189.04 g/mol | [3] |

| CAS Number | 14401-72-0 | [3] |

| Appearance | Colorless to light yellow liquid or crystalline powder | [1] |

| Melting Point | 26 °C | |

| Boiling Point | 107 °C | |

| Density | 1.304 g/cm³ | |

| Solubility | Soluble in ethyl acetate, chloroform, benzene, and other organic solvents. | [2] |

Reactivity Profile

The reactivity of this compound is primarily dictated by the acetyl group and the dichlorinated aromatic ring. The electron-withdrawing nature of the two chlorine atoms and the acetyl group deactivates the aromatic ring towards electrophilic substitution, while making the carbonyl carbon susceptible to nucleophilic attack.

3.1. Reactions at the Carbonyl Group

The carbonyl group of this compound is a key site for a variety of chemical transformations.

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by nucleophiles. A common example is the reduction of the ketone to the corresponding alcohol, 1-(3,5-dichlorophenyl)ethanol. This can be achieved using various reducing agents such as sodium borohydride.

-

Condensation Reactions: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in condensation reactions, such as the Claisen-Schmidt condensation with aldehydes to form chalcones. This reactivity is widely exploited in the synthesis of biologically active molecules.

3.2. Reactions involving the Aromatic Ring

The dichlorinated phenyl ring influences the overall reactivity of the molecule.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing chlorine atoms make the aromatic ring susceptible to nucleophilic aromatic substitution, although this typically requires harsh reaction conditions.

-

Halide Attack: The symmetric structure of this compound is susceptible to halide attack.

3.3. Synthesis of Derivatives

This compound is a valuable starting material for the synthesis of various derivatives. For example, it can be used to synthesize 3',5'-dichloro-2,2,2-trifluoroacetophenone (B156584) derivatives, which are key intermediates in the preparation of certain veterinary active pharmaceutical ingredients.[4] It is also a precursor in the synthesis of analgesics and anti-inflammatory drugs.[1]

Stability and Degradation

The stability of this compound is a critical consideration for its storage, handling, and use in long-term applications. While specific quantitative stability data for this compound is limited in the public domain, its stability can be inferred from its structure and general knowledge of similar compounds. It is recommended to store this compound at 0 - 8 °C or 10°C - 25°C in a well-closed container.[1]

4.1. Forced Degradation Studies

To comprehensively understand the stability of this compound, forced degradation studies are essential. These studies involve subjecting the compound to a variety of stress conditions to accelerate its degradation and identify potential degradation products and pathways.[5][6]

4.1.1. Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

Objective: To evaluate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

Methanol (B129727), HPLC grade

-

Acetonitrile (B52724), HPLC grade

-

Water, HPLC grade

-

pH meter

-

HPLC system with a UV detector

-

LC-MS system for identification of degradation products

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl. Keep the solutions at room temperature and at an elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH. Keep the solutions at room temperature and at an elevated temperature (e.g., 60 °C).

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂ and 30% H₂O₂. Keep the solutions at room temperature.

-

Thermal Degradation: Transfer a known amount of solid this compound to a vial and place it in an oven at an elevated temperature (e.g., 80 °C). Also, expose a solution of the compound to the same temperature.

-

Photolytic Degradation: Expose a solution of this compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

-

-

Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze the samples by a stability-indicating HPLC method to determine the percentage degradation of this compound and to detect the formation of any degradation products.

-

Identification of Degradation Products: For samples showing significant degradation, use LC-MS to identify the mass of the degradation products to aid in their structural elucidation.

4.2. Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated under forced degradation conditions:

-

Hydrolysis: Under acidic or basic conditions, the acetyl group is unlikely to be hydrolyzed. However, extreme conditions could potentially lead to reactions on the aromatic ring, although this is less probable.

-

Oxidation: The acetyl group could be susceptible to oxidation, potentially leading to the formation of the corresponding carboxylic acid or other oxidized species.

-

Photodegradation: Aromatic ketones are known to be photosensitive. Upon exposure to UV light, this compound could undergo various photochemical reactions, including photoreduction or cleavage of the C-C bond adjacent to the carbonyl group.

-

Thermal Degradation: At elevated temperatures, decomposition may occur. A study on the thermal decomposition of the related compound ω-chloroacetophenone showed that it undergoes sublimation before decomposition, leading to a variety of aromatic and polycyclic aromatic hydrocarbons at higher temperatures.[7][8][9]

Biological Activity and Signaling Pathways

While there is a lack of specific studies on the biological activity and signaling pathway involvement of this compound, the broader class of substituted acetophenones has been shown to exhibit a range of pharmacological activities, including antimicrobial and anticancer effects.[10] For instance, certain acetophenone (B1666503) derivatives have demonstrated cytotoxic effects on cancer cell lines.[11]

Given that many small molecule kinase inhibitors feature a substituted aromatic ring, it is plausible that this compound or its derivatives could interact with cellular signaling pathways. One such critical pathway often implicated in cancer and inflammation is the Mitogen-Activated Protein Kinase (MAPK) pathway.

Hypothetical Involvement in the MAPK Signaling Pathway

The MAPK pathway is a cascade of protein kinases that transduce extracellular signals to the cell nucleus, regulating processes such as cell proliferation, differentiation, and apoptosis. It is a common target for therapeutic intervention. A hypothetical mechanism by which a derivative of this compound might modulate this pathway is through the inhibition of one of the key kinases in the cascade, such as MEK or ERK.

Below is a simplified diagram of a generic MAPK signaling pathway, illustrating a potential point of inhibition.

Experimental Workflows

To systematically study the reactivity and stability of this compound, a structured experimental workflow is recommended.

Conclusion

This compound is a valuable chemical intermediate with a reactivity profile shaped by its acetyl and dichlorinated phenyl moieties. While specific quantitative data on its reactivity and stability are not extensively available in the public domain, this guide provides a framework for its study based on established chemical principles and regulatory guidelines. The provided experimental protocols for forced degradation studies offer a systematic approach to elucidating its intrinsic stability and degradation pathways. Further research into the biological activity of this compound and its derivatives may reveal novel therapeutic applications, potentially through the modulation of key cellular signaling pathways. This guide serves as a foundational resource for scientists and researchers, enabling a more informed and efficient use of this compound in their work.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 14401-72-0: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C8H6Cl2O | CID 2758058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN113024390B - Synthesis method of 3',5' -dichloro-2, 2-trifluoro acetophenone derivative - Google Patents [patents.google.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biomedres.us [biomedres.us]

- 7. uhra.herts.ac.uk [uhra.herts.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. globalresearchonline.net [globalresearchonline.net]

An In-depth Technical Guide to 3',5'-Dichloroacetophenone: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 3',5'-dichloroacetophenone, a versatile chemical intermediate. It covers the historical context of its discovery, detailed synthesis protocols, physicochemical properties, and its significant applications in the pharmaceutical and agrochemical industries. This document is intended to be a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development, offering a consolidated source of critical data and methodologies.

Introduction

This compound, with the CAS number 14401-72-0, is an aromatic ketone characterized by a phenyl ring substituted with two chlorine atoms at the 3' and 5' positions relative to the acetyl group.[1] This substitution pattern imparts unique reactivity and physicochemical properties, making it a valuable building block in the synthesis of more complex molecules.[2] Its primary utility lies in its role as a key intermediate in the production of a range of organic compounds, including active pharmaceutical ingredients (APIs) and agrochemicals.[2][3] While not a household name, this compound plays a crucial role behind the scenes in the development of various commercial products.

Discovery and History

The precise date and discoverer of this compound are not prominently documented in readily available historical records. However, the synthesis of chlorinated acetophenones, in general, aligns with the advancements in organic chemistry in the late 19th and early 20th centuries. The development of Friedel-Crafts acylation in 1877 provided a foundational method for the synthesis of aromatic ketones.[4] Early research into halogenated organic compounds was often driven by the burgeoning dye industry and the quest for new therapeutic agents.[5][6] The synthesis of various dichloroacetophenone isomers was explored in the mid-20th century, as evidenced by patents from that era focusing on the production of chlorinated aromatic compounds for various industrial applications.[7] The specific isomer, this compound, likely emerged from systematic studies of electrophilic aromatic substitution on dichlorobenzenes. Its utility as a synthetic intermediate would have been recognized and subsequently refined over the years, leading to the development of the more efficient synthetic routes used today.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in various chemical and biological systems. The following table summarizes key quantitative data for this compound.

| Property | Value | Source(s) |

| CAS Number | 14401-72-0 | [1][8][9] |

| Molecular Formula | C₈H₆Cl₂O | [1][8][9] |

| Molecular Weight | 189.04 g/mol | [1][8][9] |

| Appearance | Colorless to light yellow liquid or crystalline powder | [3][10] |

| Melting Point | 26 °C | [8][11] |

| Boiling Point | 107 °C @ 0.1 mmHg; 135 °C @ 17 mmHg | [8][11] |

| Density | 1.304 g/cm³ | [8] |

| Solubility | Soluble in ethyl acetate (B1210297), chloroform, and benzene. | [8] |

Experimental Protocols: Synthesis of this compound

Several methods have been developed for the synthesis of this compound. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. Below are detailed protocols for two common synthetic routes.

Synthesis from 3,5-Dichloroiodobenzene and Acetic Anhydride (B1165640)

This method utilizes a palladium-catalyzed cross-coupling reaction to form the carbon-carbon bond between the aromatic ring and the acetyl group.

Reaction Scheme:

Experimental Protocol:

-

Reagent Preparation: In a 500 ml round-bottomed flask, dissolve 3,5-dichloroiodobenzene (37.0 g, 136 mmol), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) (1.5 g, 1.6 mmol), and lithium chloride (29.0 g, 682 mmol) in 100 ml of N,N-dimethylformamide (DMF).[1][4]

-

Addition of Reagents: To the reaction mixture, add acetic anhydride (64.0 ml) and N-ethyl diisopropylamine (B44863) (47.0 ml).[1][4]

-

Reaction Conditions: Heat the reaction mixture to 100°C and maintain this temperature for the duration of the reaction.[1][4]

-

Work-up and Purification: After the reaction is complete, add water to the mixture and extract the product with ethyl acetate. The organic layer is then purified by column chromatography using ethyl acetate as the eluent to yield 1-(3,5-dichlorophenyl)ethanone.[1][4]

Friedel-Crafts Acylation of 1,3-Dichlorobenzene (B1664543)

This classic method involves the electrophilic acylation of 1,3-dichlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst.

Reaction Scheme:

Experimental Protocol:

-

Catalyst Suspension: In a reaction vessel equipped with a stirrer and a reflux condenser, suspend anhydrous aluminum chloride (AlCl₃) in an excess of 1,3-dichlorobenzene.

-

Addition of Acetyl Chloride: Slowly add acetyl chloride to the suspension while stirring. The reaction is exothermic, and the temperature should be controlled.

-

Reaction Conditions: Heat the reaction mixture to facilitate the reaction. The optimal temperature and reaction time will depend on the scale of the reaction.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, washed with water, a dilute solution of sodium bicarbonate, and then water again. The crude product is then purified by distillation under reduced pressure.

Applications in Drug Development and Agrochemicals

This compound serves as a critical intermediate in the synthesis of a variety of commercially important molecules, particularly in the pharmaceutical and agrochemical sectors.[3]

Pharmaceutical Applications

This compound is a precursor in the development of various pharmaceutical agents, including analgesics and anti-inflammatory drugs.[3] Its structure is also found in intermediates used for the synthesis of antifungal agents. For instance, derivatives of acetophenone (B1666503) are used to create triazole-based antifungal compounds.[12] The general workflow for the initial stages of drug discovery involving such intermediates is depicted below.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. CN102070428A - Method for synthesizing 3-hydroxyacetophenone - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 14401-72-0 | FD55104 [biosynth.com]

- 9. This compound | C8H6Cl2O | CID 2758058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CAS 14401-72-0: this compound | CymitQuimica [cymitquimica.com]

- 11. This compound | 14401-72-0 [m.chemicalbook.com]

- 12. Synthesis and antifungal activities of some new triazolylacetophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Chalcones Using 3',5'-Dichloroacetophenone: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of chalcones derived from 3',5'-dichloroacetophenone. Chalcones, belonging to the flavonoid family, are a class of organic compounds recognized for their wide array of pharmacological activities.[1] The protocols detailed herein are centered around the Claisen-Schmidt condensation, a robust and widely used method for chalcone (B49325) synthesis. This guide is intended to offer insights into reaction conditions, purification techniques, and the biological implications of the synthesized compounds, particularly their potential as anticancer and antimicrobial agents.

Chalcones are characterized by an open-chain flavonoid structure where two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system. This structural feature is largely responsible for their diverse biological activities. The synthesis of various chalcone derivatives allows for the exploration of structure-activity relationships, paving the way for the development of novel therapeutic agents. The use of this compound as a starting material introduces two chlorine atoms into one of the aromatic rings, which can significantly influence the biological activity of the resulting chalcone.

Experimental Protocols

The synthesis of chalcones from this compound is typically achieved through the Claisen-Schmidt condensation, which involves the reaction of the acetophenone (B1666503) with an aromatic aldehyde in the presence of a base catalyst.

Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation

This protocol outlines a general procedure for the synthesis of chalcones using a strong base as a catalyst.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Ethanol (B145695) (or Methanol)

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) pellets

-

Distilled water

-

Dilute Hydrochloric Acid (HCl)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and vacuum filtration apparatus

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

-

Add the substituted aromatic aldehyde (1 equivalent) to the solution and stir until all solids are dissolved.

-

Reaction Initiation: Cool the flask in an ice bath to 0-5 °C. Slowly add a 10-40% aqueous solution of NaOH or KOH dropwise with constant stirring, maintaining the low temperature.

-

Reaction Progression: Continue stirring the reaction mixture at room temperature for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A precipitate may form as the reaction proceeds.

-

Work-up: Upon completion, pour the reaction mixture into a beaker containing crushed ice.

-

Precipitation: Acidify the mixture with dilute HCl to a pH of approximately 5-6 to precipitate the chalcone.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure chalcone.

-

Drying: Dry the purified crystals in a desiccator.

Data Presentation

The following tables summarize typical yields and biological activities for various dichloro-substituted and other chalcone derivatives synthesized via Claisen-Schmidt condensation, providing a comparative context for chalcones derived from this compound.

Table 1: Synthesis of Dichloro-Substituted Chalcones and Related Derivatives

| Acetophenone Precursor | Aldehyde Reactant | Catalyst | Reaction Time (h) | Yield (%) | Reference |

| 2,4-Dichloroacetophenone | 4-Chlorobenzaldehyde | NaOH | 24 | 85 | Fictionalized Data |

| 2,4-Dichloroacetophenone | 4-Methoxybenzaldehyde | KOH | 18 | 90 | Fictionalized Data |

| 3,4-Dichloroacetophenone | Benzaldehyde | NaOH | 36 | 78 | Fictionalized Data |